molecular formula C12H6Br2N2O4 B1589870 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl CAS No. 91371-12-9

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

Cat. No. B1589870
CAS RN: 91371-12-9
M. Wt: 401.99 g/mol
InChI Key: REUCYFQYHWKXPH-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is a biphenyl intermediate with strong electron-withdrawing dinitro groups at 2,2’-positions and dibromo groups at 4,4’-positions . It has a molecular formula of C12H6Br2N2O4 and a molecular weight of 401.99 .


Synthesis Analysis

This compound is a well-known intermediate for the synthesis of 2,7-dibromo-9H-carbazole . It can be obtained from one-step synthesis from 2,5-dibromonitrobenzene via Ullmann coupling reaction in dimethylformamide (DMF) in high yield .


Molecular Structure Analysis

The molecular structure of 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl consists of two benzene rings linked at the 1,1’ position, with strong electron-withdrawing dinitro groups at the 2,2’ positions and dibromo groups at the 4,4’ positions .


Chemical Reactions Analysis

4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is used as an intermediate in various chemical reactions. For instance, it is used in the synthesis of 2,7-dibromo-9H-carbazole . Further reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl affords 4,4’-dibromobiphenyl-2,2’-diamine, which is another useful intermediate for the formation of fused heterocyclic rings such as carbazoles, dibenzosiloles, and dibenzoselenophenes .


Physical And Chemical Properties Analysis

The compound has a density of 1.907±0.06 g/cm3 (Predicted), a melting point of 145-150°C, and a boiling point of 452.9±40.0 °C (Predicted) .

Scientific Research Applications

1. Synthesis of Polysubstituted Carbazole

  • Application Summary: This compound is used in the synthesis of polysubstituted carbazole. Carbazole is an important organic nitrogen-containing heterocyclic skeleton, which is extensively applied as a building block in natural products, dyes, and pharmaceuticals .
  • Methods of Application: A Cu(I)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl is used for the synthesis of polysubstituted carbazole. This protocol provides an efficient strategy for the synthesis of carbazole using cheap copper catalysts with diamine ligand .
  • Results or Outcomes: This method provides convenient access to a series of carbazole derivatives in moderate yields .

2. Synthesis of Strong Electron-Deficient Benzo Derivatives

  • Application Summary: This compound is used in the synthesis of strong electron-deficient benzo derivatives .
  • Methods of Application: The synthesis of the initial dibromo derivatives of bis-thiadiazoles and their further functionalization using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions are presented .
  • Results or Outcomes: Interesting products were obtained, which are of practical interest in the field of OLED technologies .

3. Degradation Study

  • Application Summary: The degradation of 4,4′-dibromobiphenyl, through photoelectrocatalytic process, was studied .
  • Methods of Application: The study involved the use of a photoelectrocatalytic process .
  • Results or Outcomes: The results of this study are not specified in the source .

4. Synthesis of 2,7-Dibromo-9H-Carbazole

  • Application Summary: This compound is a well-known intermediate for the synthesis of 2,7-dibromo-9H-carbazole .
  • Methods of Application: The synthesis of 2,7-dibromo-9H-carbazole involves the use of 4,4’-Dibromo-2,2’-dinitrobiphenyl as an intermediate .
  • Results or Outcomes: The synthesis of 2,7-dibromo-9H-carbazole with 4,4’-Dibromo-2,2’-dinitrobiphenyl as the intermediate has been successfully achieved .

5. Synthesis of Fused Heterocyclic Rings

  • Application Summary: The reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl affords 4,4’-dibromobiphenyl-2,2’-diamine which is another useful intermediate for the formation of fused heterocyclic rings such as carbazoles, dibenzosiloles and dibenzoselenophenes .
  • Methods of Application: The synthesis involves the reduction of 4,4’-Dibromo-2,2’-dinitrobiphenyl to form 4,4’-dibromobiphenyl-2,2’-diamine .
  • Results or Outcomes: The synthesis of fused heterocyclic rings using 4,4’-Dibromo-2,2’-dinitrobiphenyl has been successfully achieved .

6. Explosive Research

  • Application Summary: Due to the presence of nitro functional groups, 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl can also be used in the research and preparation of explosives .
  • Methods of Application: The specific methods of application in explosive research are not specified in the source .
  • Results or Outcomes: The results of this application are not specified in the source .

7. Synthesis of 9-Phenyl-9-phosphafluorene Oxide

  • Application Summary: Derived from 4,4’-dibromo-2,2’-dinitrobiphenyl, 9-phenyl-9-phosphafluorene oxide (PhFlOP) based TADF emitters achieved outstanding electroluminescence performances .
  • Methods of Application: The synthesis involves the use of 4,4’-dibromo-2,2’-dinitrobiphenyl as an intermediate .
  • Results or Outcomes: The maximum external quantum efficiency of 23.3%, current efficiency of 83.7 cd/A, and power efficiency of 59.1 lm W -1 were achieved .

8. Synthesis of Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles)

  • Application Summary: This compound is used in the synthesis of benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazoles) .
  • Methods of Application: The synthesis of the initial dibromo derivatives of bis-thiadiazoles and their further functionalization using nucleophilic substitution reactions of bromide anions as well as cross-coupling reactions are presented .
  • Results or Outcomes: Interesting products were obtained, which are of practical interest in the field of OLED technologies .

9. Explosive Research

  • Application Summary: Due to the presence of nitro functional groups, 4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl can also be used in the research and preparation of explosives .
  • Methods of Application: The specific methods of application in explosive research are not specified in the source .
  • Results or Outcomes: The results of this application are not specified in the source .

Future Directions

4,4’-Dibromo-2,2’-dinitro-1,1’-biphenyl is a useful intermediate in the synthesis of various compounds. It has been used in the synthesis of 2,7-dibromo-9H-carbazole , and its derivatives have shown potential in applications such as organic light-emitting diodes (OLEDs) . Therefore, it can be expected that this compound will continue to be of interest in future research and development in these areas.

properties

IUPAC Name

4-bromo-1-(4-bromo-2-nitrophenyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2N2O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUCYFQYHWKXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434738
Record name 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl

CAS RN

91371-12-9
Record name 4,4'-Dibromo-2,2'-dinitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91371-12-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,5-dibromonitrobenzene (12.0 g, 42.7 mmol) was dissolved in dimethylformamide (DMF, 80 ml), Cu (6.0 g, 93.94 mmol) was added thereto, and then the reaction mixture was reacted at 120° C. for 3 hours. The reaction mixture was cooled to room temperature, the insoluble material was filtered off and the filtrate was concentrated. The resultant product was recrystallized in ethanol to obtain 4,4′-dibromo-2,2′-dinitrobiphenyl (10.2 g, 60%). MS [M+] 354.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu
Quantity
6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 1,4-dibromo-2-nitro-benzene (25 g, 89 mmol) and copper powder (12.5 g, 197 mmol) in DMF (150 ml) was heated at 137 C for 2 hours. The mixture was cooled to 25° C. and was quenched with water. The mixture was extracted with EtOAc (2×). The combined organic solution was washed with water and brine and was dried with Na2SO4. Concentration and purification by flash column chromatography (hexanes/EtOAc) gave 4,4′-dibromo-2,2′-dinitro-biphenyl (13.6 g).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
D Zhong, Y Yu, D Song, X Yang, Y Zhang… - … applied materials & …, 2019 - ACS Publications
With the 9-phenyl-9-phosphafluorene oxide (PhFlOP) moiety as the acceptor (A) and various donors (D), a series of new organic emitters have been synthesized with a D–A–D …
Number of citations: 38 pubs.acs.org
S Meena, J Jacob - Macromolecular Research, 2023 - Springer
In this paper, we report on the synthesis and characterization of novel conjugated polymers P1–P4 bearing side chain azo-linkages. A diazotization coupling approach was used to …
Number of citations: 0 link.springer.com
S Meena - 2019 - eprint.iitd.ac.in
Research in the field of low band gap conjugated polymers is of current interest with increase in the need to develop cost efficient sustainable energy sources. These materials are …
Number of citations: 0 eprint.iitd.ac.in
SP Jakob - 2014 - research-collection.ethz.ch
Polyphenylenes have been subject of research interest because of their materials properties since many years. As high molecular weight pure polyphenylenes are practically insoluble, …
Number of citations: 0 www.research-collection.ethz.ch
A Sciutto - 2018 - orca.cardiff.ac.uk
Nowadays polycyclic aromatic hydrocarbons (PAHs) have been the object of study in the search for novel semiconductor materials. Synthetic research in this field is ongoing since the …
Number of citations: 3 orca.cardiff.ac.uk
DE Williams, CR Martin, EA Dolgopolova… - Journal of the …, 2018 - ACS Publications
Stimuli-responsive materials are vital for addressing emerging demands in the advanced technology sector as well as current industrial challenges. Here, we report for the first time that …
Number of citations: 108 pubs.acs.org
OM Esmaeel - 2018 - etheses.whiterose.ac.uk
Significant efforts were conducted during the last few decades to find a new alternative energy resource that replaces the current conventional resources and reduce emission of …
Number of citations: 2 etheses.whiterose.ac.uk
CR Martin - 2022 - search.proquest.com
Modulation of materials properties through light-based illumination has the capability to expand the technology sector due to stimuli-responsive dynamic behavior that cannot be …
Number of citations: 0 search.proquest.com
R Mercado - 2018 - search.proquest.com
In this thesis, I investigate nanoporous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) for various gas adsorption applications using a …
Number of citations: 2 search.proquest.com
飯嶋俊祐 - (No Title), 2016 - naist.repo.nii.ac.jp
ホスホールカルコゲニド骨格は, 簡便な合成法が確立している分子団であり, 立体化学において強直な光学活性中心を与えること, P/C 結合距離が C/C 結合に比べて長いため P 原子周囲に空隙が…
Number of citations: 5 naist.repo.nii.ac.jp

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